![molecular formula C21H21NO4 B613576 (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid CAS No. 167275-47-0](/img/structure/B613576.png)
(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
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Description
(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid, often referred to as Fmoc-Pyrrolidine-2-carboxylic acid, is an organic compound that is widely used in organic synthesis and pharmaceutical research. It is an important intermediate in the synthesis of pyrrolidinones and is used as a starting material for a variety of organic and biochemical reactions. Fmoc-Pyrrolidine-2-carboxylic acid has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
- Summary : Fmoc-protected amino acids are widely used in the synthesis of peptides . The Fmoc group is a base-labile protecting group that can be removed under mildly basic conditions, preventing unwanted side reactions .
- Methods : The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
- Results : The use of Fmoc as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) is very widespread because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
- Summary : Fmoc-protected amino acids and dipeptides are widely used as low molecular weight hydrogelators . The resulting gels have applications in cell culturing, sensing, encapsulation, and electronic materials .
- Methods : The N-terminus of the amino acid or dipeptide is typically protected with a large aromatic group, such as Fmoc .
- Results : A significant variety of structures have been examined, and the resulting hydrogels have found diverse applications .
- Summary : Self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials .
- Methods : Controlled morphological transitions were observed through solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
- Results : Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
- Summary : Fmoc-diphenylalanine is used as a building block for the preparation of hybrid materials and their potential applications .
- Methods : The ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules to develop novel Fmoc-FF-based hybrid systems .
- Results : These novel hybrid materials have potential applications in tissue engineering, drug delivery, and catalysis .
Peptide Synthesis
Hydrogel Formation
Self-Assembly
Design of Hybrid Materials
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFOIAFEGUNRZ-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid |
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